molecular formula C6H6Cl2N2 B13667629 4,6-Dichloro-2-methylpyridin-3-amine

4,6-Dichloro-2-methylpyridin-3-amine

Cat. No.: B13667629
M. Wt: 177.03 g/mol
InChI Key: WOHXLIRSCDSEQA-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-methylpyridin-3-amine is a chemical compound with the molecular formula C6H6Cl2N2. It is a derivative of pyridine, characterized by the presence of two chlorine atoms and a methyl group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-methylpyridin-3-amine typically involves the chlorination of 2-methylpyridin-3-amine. One common method is the reaction of 2-methylpyridin-3-amine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4 and 6 positions of the pyridine ring .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-methylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

4,6-Dichloro-2-methylpyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-2-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

Molecular Formula

C6H6Cl2N2

Molecular Weight

177.03 g/mol

IUPAC Name

4,6-dichloro-2-methylpyridin-3-amine

InChI

InChI=1S/C6H6Cl2N2/c1-3-6(9)4(7)2-5(8)10-3/h2H,9H2,1H3

InChI Key

WOHXLIRSCDSEQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=N1)Cl)Cl)N

Origin of Product

United States

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